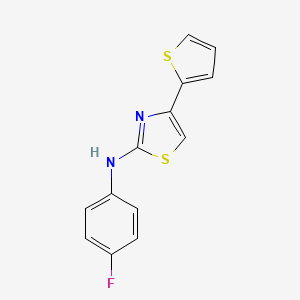

N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine

Description

N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a thiophen-2-yl substituent at position 4 of the thiazole ring and a 4-fluorophenyl group attached to the amine at position 2. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thiophene moiety may contribute to π-π stacking interactions in enzyme active sites, a feature exploited in drug design .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFFWFYYZCNMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242944 | |

| Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696628-84-9 | |

| Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696628-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-4-(2-thienyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the thiazole ring under acidic conditions. The overall reaction can be summarized as follows:

Step 1: 4-fluoroaniline reacts with thiophene-2-carboxylic acid in the presence of POCl3 to form an intermediate amide.

Step 2: The intermediate amide undergoes cyclization to form the thiazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the thiazole ring or other functional groups.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine has found applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Thiophen-2-yl vs. Chlorophenyl or fluorophenyl groups (electron-withdrawing) in position 4 of thiazole (e.g., ) correlate with anthelmintic/antibacterial efficacy .

- Fluorine vs. Methoxy/Chloro : Fluorine’s electronegativity improves pharmacokinetic properties compared to bulkier groups like methoxy () or chloro .

Substituent Variations on the Amine Group

Key Observations :

- 4-Fluorophenyl vs. Benzyl/2,6-Dimethylphenyl : The 4-fluorophenyl group (target compound) may offer improved target specificity over benzyl () or sterically hindered 2,6-dimethylphenyl groups ().

- Electron-Deficient vs.

Research Findings and Implications

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -F, -NO2) on the phenyl ring enhance antimicrobial and anthelmintic activities . Thiophen-2-yl substituents may improve anticancer activity via interactions with DNA or enzyme active sites .

- Therapeutic Potential: The target compound’s structure aligns with motifs active against cancer and infectious diseases, warranting further in vitro and in vivo studies.

Biological Activity

N-(4-fluorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antioxidant, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a thiophene moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of 270.33 g/mol. The unique combination of these structural components may contribute to its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study : A study involving thiazole derivatives demonstrated that certain compounds displayed potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The derivatives were synthesized through multi-step reactions involving thiourea and substituted phenyl groups .

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Thiazole Derivative 1 | HepG2 | 0.06 |

| Thiazole Derivative 2 | MCF7 | 0.10 |

These findings suggest that this compound may also possess similar anticancer potential, warranting further investigation into its mechanism of action.

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that thiazole-based compounds can effectively scavenge free radicals:

- Research Findings : A specific derivative demonstrated significant antioxidant activity in DPPH and nitric oxide scavenging assays, indicating its potential as a protective agent against oxidative damage .

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging | High |

| Nitric Oxide Scavenging | Moderate |

This suggests that this compound could be beneficial in developing antioxidant therapies.

3. Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Case Study : In vitro studies revealed that related thiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate the potential for this compound to serve as a lead compound in the development of new antimicrobial agents.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites or modulating receptor activity through alteration of signaling pathways. This interaction is critical for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.